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Compound of Interest

Compound Name: 2-Bromo-3-cyclopropylpyridine

Cat. No.: B580542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2-Bromo-3-cyclopropylpyridine, a heterocyclic compound of interest in medicinal chemistry
and materials science. Due to the limited availability of published experimental spectra for this
specific molecule, this document presents a combination of predicted data, expected spectral
features based on structural analysis, and detailed, generalized experimental protocols for
acquiring such data. This guide is intended to serve as a valuable resource for researchers in
the synthesis, characterization, and application of this and structurally related compounds.

Chemical Structure and Properties

o |[UPAC Name: 2-Bromo-3-cyclopropylpyridine[1]
e Molecular Formula: CsHsBrN[1]

e Molecular Weight: 198.06 g/mol [1]

o Exact Mass: 196.98401 Da[1]

The structure of 2-Bromo-3-cyclopropylpyridine, characterized by a pyridine ring substituted
with a bromine atom at the 2-position and a cyclopropyl group at the 3-position, dictates its
unique spectroscopic signature.
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Predicted and Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for 2-Bromo-3-cyclopropylpyridine is not
readily available in the public domain. However, computational prediction tools and analysis of
similar structures allow for a reliable estimation of the *H and 3C NMR spectra.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.25 dd 1H H6 (Pyridine)
~7.50 dd 1H H4 (Pyridine)
~7.10 dd 1H H5 (Pyridine)
~2.10 m 1H CH (Cyclopropyl)
~1.05 m 2H CHz (Cyclopropyl)
~0.75 m 2H CHz (Cyclopropyl)

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~150.0 C6 (Pyridine)
~142.5 C2 (Pyridine, C-Br)
~139.0 C4 (Pyridine)
~135.0 C3 (Pyridine)
~122.0 C5 (Pyridine)
~12.0 CH (Cyclopropyl)
~9.0 CHz (Cyclopropyl)
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Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-3-cyclopropylpyridine is expected to exhibit characteristic

absorption bands corresponding to its distinct functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm~?)

Vibration Type

Functional Group

3100-3000

C-H stretching

Aromatic (Pyridine)

3000-2850

C-H stretching

Aliphatic (Cyclopropyl)

~1570, ~1450, ~1420

C=C and C=N stretching

Aromatic (Pyridine) Ring

~1020

C-Br stretching

Bromo-substituent

~800

C-H out-of-plane bending

Aromatic (Pyridine)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-Bromo-3-cyclopropylpyridine is
expected to show a distinctive molecular ion peak and a fragmentation pattern influenced by

the bromine isotope distribution (“°Br and 8!Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

m/z (charge-to-mass ratio) lon Comments
Molecular ion peak, showing
197/199 [M]* the characteristic 1:1 isotopic
pattern of bromine.
118 [M - Br]* Loss of the bromine atom.
o1 [CeHsN]* (Pyridyl cation Further fragmentation of the

fragment)

pyridine ring.

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of spectroscopic data for
small organic molecules like 2-Bromo-3-cyclopropylpyridine.

NMR Spectroscopy (*H and **C)

e Sample Preparation:
o Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.[2]
o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
o Cap the tube and gently agitate to ensure complete dissolution.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine.
o Place the sample in the NMR probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
e 'H NMR Acquisition:
o Set the spectral width to approximately 15 ppm, centered around 5 ppm.
o Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
o Acquire 16-32 scans for a good signal-to-noise ratio.

o Process the data with an exponential window function (line broadening of 0.3 Hz) before
Fourier transformation.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

e 13C NMR Acquisition:
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o Set the spectral width to approximately 220 ppm, centered around 100 ppm.
o Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

o Employ proton decoupling to simplify the spectrum.

o Acquire 1024-2048 scans.

o Process the data with an exponential window function (line broadening of 1.0 Hz) before
Fourier transformation.

o Reference the spectrum to the solvent signal (e.g., CDCIs at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small, clean, and dry amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

o

Collect a background spectrum of the empty ATR crystal to subtract atmospheric and
instrumental interferences.[3]

o

Collect the sample spectrum in the range of 4000-400 cm™1.

[e]

Co-add 16-32 scans to improve the signal-to-noise ratio.

o

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane).
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o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS) for volatile compounds.

 lonization and Analysis:
o Utilize electron ionization at a standard energy of 70 eV.[4]

o The electron beam bombards the gaseous sample molecules, causing ionization and
fragmentation.[4][5]

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 40-300).

o The mass analyzer separates the ions based on their mass-to-charge ratio.
o Data Interpretation:

o Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for

a bromine-containing compound.[6][7]
o Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for
spectroscopic analysis.
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Chemical Structure of 2-Bromo-3-cyclopropylpyridine

Click to download full resolution via product page

Caption: Structure of 2-Bromo-3-cyclopropylpyridine.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-cyclopropylpyridine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580542#spectroscopic-data-of-2-bromo-3-
cyclopropylpyridine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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